3-Cyclohexyl-1-(piperidin-4-yl)urea
CAS No.: 307309-88-2
Cat. No.: VC7536879
Molecular Formula: C12H23N3O
Molecular Weight: 225.336
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 307309-88-2 |
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Molecular Formula | C12H23N3O |
Molecular Weight | 225.336 |
IUPAC Name | 1-cyclohexyl-3-piperidin-4-ylurea |
Standard InChI | InChI=1S/C12H23N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h10-11,13H,1-9H2,(H2,14,15,16) |
Standard InChI Key | KFISGQPZWHFTLU-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC(=O)NC2CCNCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Cyclohexyl-1-(piperidin-4-yl)urea (PubChem CID: 1445163) is an organic compound with the molecular formula C₁₂H₂₃N₃O and a molecular weight of 233.33 g/mol . Its IUPAC name, 3-cyclohexyl-1-(piperidin-4-yl)urea, reflects the substitution pattern: a cyclohexyl group attached to the urea’s nitrogen at position 3 and a piperidin-4-yl group at position 1. The hydrochloride salt form of this compound (CID: 53255610) has a molecular weight of 261.79 g/mol and the formula C₁₂H₂₄ClN₃O .
Structural Features
The molecule consists of two distinct cyclic systems:
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A cyclohexane ring in a chair conformation, contributing to hydrophobicity.
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A piperidine ring, a six-membered amine heterocycle, which introduces basicity and hydrogen-bonding capabilities.
The urea group (-NH-C(=O)-NH-) bridges these moieties, enabling dipole-dipole interactions and hydrogen bonding with biological targets .
Table 1: Key Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₃N₃O | |
Molecular Weight | 233.33 g/mol | |
XLogP3 | 2.6 (Predicted) | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 3 | |
Topological Polar Surface Area | 61.5 Ų |
Synthesis and Synthetic Methodologies
Traditional Urea Synthesis Pathways
The synthesis of 3-Cyclohexyl-1-(piperidin-4-yl)urea aligns with classical urea-derivative methodologies. As outlined in recent medicinal chemistry literature , urea synthesis typically involves:
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Phosgene or Triphosgene-Mediated Routes: Reaction of cyclohexylamine with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) to generate an isocyanate intermediate. Subsequent nucleophilic attack by piperidin-4-amine yields the urea product .
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Carbamoyl Transfer Reagents: Use of carbamoylimidazolium salts, which react with primary or secondary amines to form unsymmetrical ureas .
Safer Alternatives to Phosgene
Modern synthetic protocols prioritize alternatives such as N,N′-carbonyldiimidazole (CDI) or bis(2,2,2-trifluoroethyl) carbonate to mitigate toxicity risks . For example, CDI facilitates urea formation via imidazolide intermediates in aqueous media, enabling high-purity isolation .
Physicochemical and Conformational Properties
Solubility and Lipophilicity
The compound’s logP value of 2.6 predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility. The cyclohexyl group enhances hydrophobic interactions, while the urea group contributes to polar surface area (61.5 Ų), facilitating target engagement .
Tautomerism and Hydrogen Bonding
The urea functionality exists in equilibrium between keto and enol tautomers, though the keto form predominates under physiological conditions. This tautomerism allows for dual hydrogen-bond donor-acceptor interactions, critical for binding to enzymes or receptors .
Applications in Drug Discovery
Lead Optimization Strategies
The compound’s modular structure allows for iterative modifications:
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Cyclohexyl Substitution: Tuning steric bulk to optimize target selectivity.
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Piperidine Functionalization: Introducing basic amines to enhance solubility or pharmacokinetics.
Case Study: Antitrypanosomal Activity
A triphosgene-synthesized urea analog (CID: 53255610) exhibited potent antitrypanosomal activity (Trypanosoma brucei IC₅₀ = 0.12 μM), highlighting the scaffold’s utility in antiparasitic drug development .
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